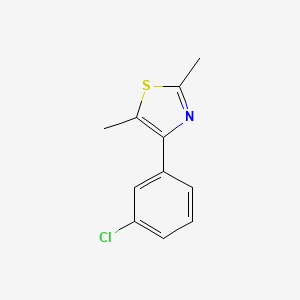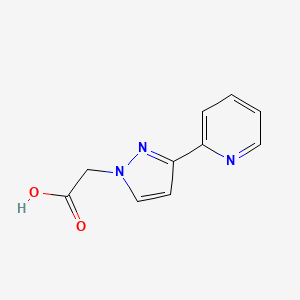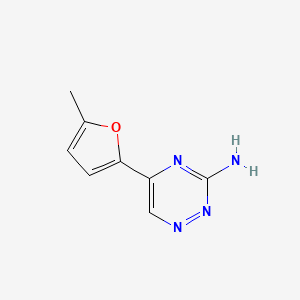![molecular formula C14H21Cl3N2O2 B1452695 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1172397-29-3](/img/structure/B1452695.png)
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride
Overview
Description
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride, commonly referred to as 3CPP-DHC, is a powerful, non-selective, and reversible inhibitor of the enzyme monoamine oxidase (MAO). This compound is used in various scientific research applications, such as neuroscience, pharmacology, and biochemistry. It is also used in laboratory experiments and drug development.
Scientific Research Applications
Antifungal Applications
The compound has shown potential as an antifungal agent . It has been synthesized as part of a series of compounds designed for intramolecular cyclization to produce potential antifungal agents . These compounds have been evaluated for their effectiveness against various fungal strains, indicating the compound’s relevance in developing new antifungal therapies.
Antibacterial Applications
In the realm of antibacterial research, derivatives of this compound have been explored for their efficacy. The inclusion of the piperazine moiety, as seen in this compound, is known to occasionally provide improvements in the bioactivity of the compounds, which includes potent antibacterial properties . This suggests its utility in creating new antibacterial drugs.
Antitumor Applications
The compound’s derivatives have been studied for their antitumor activity . The structural features of these derivatives, including the piperazine ring, contribute to their pharmacological profiles, which encompass antitumor properties . This makes it a candidate for further research in cancer treatment.
Anti-inflammatory Applications
Compounds with a similar structure have demonstrated anti-inflammatory activities. The presence of the piperazine ring and its substitution pattern, as seen in this compound, are factors that contribute to the anti-inflammatory potential . This opens avenues for its use in developing anti-inflammatory medications.
Antithrombocytic Applications
While specific studies on the antithrombocytic applications of this exact compound are not readily available, related compounds with piperazine structures have been noted for their antithrombocytic properties . This suggests that “3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride” could be explored for similar applications.
Antituberculosis Applications
The compound’s structure is conducive to medicinal chemistry applications, including the treatment of tuberculosis. Although direct evidence of its use in antituberculosis therapy is not found, the chemical properties suggest it could be a valuable asset in this field of research .
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.2ClH/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19;;/h1-4H,5-11H2,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZQZOKLDCZVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)



![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)



![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)
